Methyl 3-amino-4-(3-pyridyloxy)benzoate
Overview
Description
“Methyl 3-amino-4-methoxybenzoate” is a compound with the molecular formula C9H11NO3 . Another related compound is “Methyl 3-amino-4-(benzylamino)benzoate” with the molecular formula C15H16N2O2 .
Synthesis Analysis
While specific synthesis information for “Methyl 3-amino-4-(3-pyridyloxy)benzoate” was not found, a related compound, “2-amino-4-methylpyridinium-4-hydroxybenzolate”, was synthesized using the slow solvent evaporation (SSE) method .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-methoxybenzoate” has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da . The “Methyl 3-amino-4-(benzylamino)benzoate” has an average mass of 256.300 Da and a monoisotopic mass of 256.121185 Da .
Physical And Chemical Properties Analysis
“Methyl 3-amino-4-methoxybenzoate” has a molecular formula of CHNO, an average mass of 181.189 Da, and a monoisotopic mass of 181.073898 Da .
Safety And Hazards
While specific safety and hazard information for “Methyl 3-amino-4-(3-pyridyloxy)benzoate” was not found, a related compound, “Methyl 3-aminobenzoate”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl 3-amino-4-pyridin-3-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-4-5-12(11(14)7-9)18-10-3-2-6-15-8-10/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMEVYGRSPPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(3-pyridyloxy)benzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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